molecular formula C12H4Cl4N6O8S B13770346 2,6-dichloro-4-nitrobenzenediazonium;sulfate CAS No. 68391-45-7

2,6-dichloro-4-nitrobenzenediazonium;sulfate

Cat. No.: B13770346
CAS No.: 68391-45-7
M. Wt: 534.1 g/mol
InChI Key: WWJQBZKVNWWHCT-UHFFFAOYSA-L
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Description

2,6-Dichloro-4-nitrobenzenediazonium sulfate is a diazonium salt with the molecular formula C12H4Cl4N6O8S. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-nitrobenzenediazonium sulfate typically involves the diazotization of 2,6-dichloro-4-nitroaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually performed at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of 2,6-dichloro-4-nitrobenzenediazonium sulfate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to maximize yield and purity. The resulting diazonium salt is then isolated and purified for further use.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitrobenzenediazonium sulfate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

    Reduction Reactions: Reducing agents like tin(II) chloride or iron powder in acidic conditions are employed.

Major Products Formed

    Substitution Reactions: Products include 2,6-dichloro-4-iodobenzene, 2,6-dichloro-4-hydroxybenzene, and 2,6-dichloro-4-cyanobenzene.

    Coupling Reactions: Azo compounds such as 2,6-dichloro-4-nitroazobenzene.

    Reduction Reactions: 2,6-dichloro-4-nitroaniline is reduced to 2,6-dichloro-4-aminobenzene.

Scientific Research Applications

2,6-Dichloro-4-nitrobenzenediazonium sulfate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Employed in the labeling of biomolecules for detection and analysis.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-nitrobenzenediazonium sulfate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also influence the reactivity of the compound by acting as an electron-withdrawing group, stabilizing the intermediates formed during reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-nitrobenzenediazonium sulfate
  • 2,6-Dichloro-4-nitrobenzenediazonium chloride
  • 2,6-Dichloro-4-nitrobenzenediazonium tetrafluoroborate

Uniqueness

2,6-Dichloro-4-nitrobenzenediazonium sulfate is unique due to its specific substitution pattern and the presence of both chloro and nitro groups. This combination of functional groups imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes.

Biological Activity

2,6-Dichloro-4-nitrobenzenediazonium sulfate is a diazonium salt with significant biological activity, particularly in the context of its toxicity and potential applications in organic synthesis. This article reviews the biological effects, toxicity, and relevant research findings associated with this compound.

  • Chemical Formula : C6_6H4_4Cl2_2N2_2O2_2S
  • Molecular Weight : 221.07 g/mol
  • CAS Number : Not specifically listed, but related compounds are documented.

Biological Activity and Toxicity

The biological activity of 2,6-dichloro-4-nitrobenzenediazonium sulfate primarily involves its toxicological effects. Key findings from various studies include:

  • Acute Toxicity : The compound exhibits moderate acute oral toxicity and low dermal toxicity. The lowest observed adverse effect level (LOAEL) is reported at 93 mg/kg body weight per day in male rats, indicating significant hepatotoxic effects .
  • Carcinogenic Potential : Long-term exposure studies have demonstrated carcinogenic properties, particularly inducing tumors in the liver and kidneys of rodents. The International Agency for Research on Cancer (IARC) has classified it as "Possibly carcinogenic to humans" (Group 2B) based on animal studies .
  • Genotoxicity : Although some studies have reported positive results in bacterial mutagenicity assays, the overall evidence for genotoxic potential remains inconsistent. In vitro studies suggest weak evidence for genotoxic effects .
  • Metabolism : The compound is metabolized into 2,5-dichloroaniline through the reduction of the nitro group to an amine group. This metabolic pathway is associated with systemic toxicity and methaemoglobinaemia .

Study on Toxic Effects

A comprehensive study highlighted the systemic health effects following repeated oral exposure to the compound. It was found that repeated dosing led to renal, hematological, and testicular toxicity in rodent models .

Azo Coupling Reactions

Research indicates that diazonium salts like 2,6-dichloro-4-nitrobenzenediazonium sulfate can participate in azo coupling reactions with phenolic compounds under specific conditions, leading to various synthetic applications .

Data Table: Summary of Biological Activities

Activity TypeFindings
Acute Oral ToxicityModerate toxicity; LOAEL = 93 mg/kg bw/day
CarcinogenicityInduces liver and kidney tumors in rodents
GenotoxicityWeak evidence; inconsistent results across studies
MetabolismConverts to 2,5-dichloroaniline; associated with toxicity

Properties

CAS No.

68391-45-7

Molecular Formula

C12H4Cl4N6O8S

Molecular Weight

534.1 g/mol

IUPAC Name

2,6-dichloro-4-nitrobenzenediazonium;sulfate

InChI

InChI=1S/2C6H2Cl2N3O2.H2O4S/c2*7-4-1-3(11(12)13)2-5(8)6(4)10-9;1-5(2,3)4/h2*1-2H;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

WWJQBZKVNWWHCT-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+]#N)Cl)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[N+]#N)Cl)[N+](=O)[O-].[O-]S(=O)(=O)[O-]

Origin of Product

United States

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